N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide
Description
N-(4-Imidazo[1,2-a]pyridin-2-ylphenyl)acetamide (CAS: 103823-85-4, C₁₅H₁₃N₃O, MW: 251.28) is a heterocyclic acetamide derivative featuring an imidazo[1,2-a]pyridine core linked to a phenylacetamide scaffold. Its physicochemical properties include a predicted density of 1.22 g/cm³, a melting point of 245–246°C (ethanol), and a pKa of ~14.69 . Imidazo[1,2-a]pyridine derivatives are pharmacologically significant, forming the basis of commercial drugs like Zolpidem and Alpidem, which target GABA receptors . This compound’s structural uniqueness lies in its acetamide-substituted phenyl group, which modulates solubility, bioavailability, and target binding.
Properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-10(19)16-12-5-3-11(4-6-12)13-9-18-8-2-7-15-14(18)17-13/h2-9H,1H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDMYKMTJOZMEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the reaction of 2-aminopyrimidine with 2-bromoacetophenone under basic conditions to form the imidazo[1,2-a]pyrimidine core. This intermediate is then reacted with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives .
Scientific Research Applications
Biological Activities
The imidazo[1,2-a]pyrimidine scaffold present in N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide has been linked to a variety of biological activities, including:
- Anticancer Activity : Compounds containing the imidazo[1,2-a]pyrimidine structure have demonstrated significant anticancer effects against various cancer cell lines. For example, derivatives have shown promising results as inhibitors of specific kinases involved in cancer progression, such as c-KIT kinase, which is crucial in gastrointestinal stromal tumors (GIST) and other malignancies .
- Antimicrobial Properties : Studies indicate that imidazo[1,2-a]pyrimidine derivatives exhibit antimicrobial activity against bacteria and fungi. These compounds have been evaluated for their effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, with some derivatives showing moderate to strong inhibition .
- Anti-inflammatory Effects : The compound's potential as an anti-inflammatory agent has also been explored. The dual action of the imidazo[1,2-a]pyrimidine core allows for interactions that may reduce inflammation in various disease models .
Synthesis and Characterization
The synthesis of this compound can be achieved through several methodologies involving the reaction of imidazo[1,2-a]pyrimidine derivatives with acetamide or similar reagents. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier Transform Infrared Spectroscopy (FTIR) are employed to confirm the structure and purity of the synthesized compounds .
Table 1: Synthesis Methods
| Methodology | Description |
|---|---|
| Reaction with Acetamide | Involves heating imidazo[1,2-a]pyrimidine with acetamide under controlled conditions. |
| Solvent-free synthesis | Utilizes solid-state reactions to enhance yield and reduce solvent use. |
| Microwave-assisted synthesis | Accelerates reaction times and improves yields through microwave irradiation. |
Case Studies
Several studies have highlighted the potential applications of this compound:
- Anticancer Research : A study demonstrated that derivatives of this compound could inhibit the growth of various cancer cell lines by targeting specific signaling pathways associated with tumorigenesis . The results indicated that modifications to the imidazo[1,2-a]pyrimidine core could enhance potency and selectivity.
- Antimicrobial Evaluation : In another investigation, synthesized compounds were screened for antimicrobial activity using the agar well diffusion method. The results showed that some derivatives exhibited significant activity against common bacterial strains .
Mechanism of Action
The mechanism of action of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidine core can bind to enzymes and receptors, modulating their activity. This binding can lead to the inhibition or activation of signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Substituent Variations on the Acetamide Nitrogen
Several analogs differ in substituents attached to the acetamide nitrogen (Table 1). These modifications influence molecular weight, lipophilicity, and bioactivity:
Key Findings :
Variations in the Imidazo[1,2-a]pyridine Core
Alterations to the imidazo[1,2-a]pyridine moiety or adjacent groups significantly impact bioactivity:
Key Findings :
Extended Aromatic Systems and Conjugates
Biological Activity
N-(4-Imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 2-aminoimidazole derivatives with various acylating agents. The resulting imidazo[1,2-a]pyrimidine scaffold has been shown to exhibit a range of biological activities, particularly in antimicrobial and anticancer domains.
Key Synthetic Pathways
- Starting Materials : 2-aminoimidazole and N-substituted maleimides or N-arylitaconimides.
- Reaction Conditions : Typically involve classical synthetic methods or quantum chemical calculations for optimization.
- Final Products : Include various derivatives that can be screened for biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, molecular docking studies suggest strong binding affinity to the CYP51 enzyme, indicating potential antifungal activity against Candida albicans comparable to established antifungal agents like voriconazole .
Table 1: Antimicrobial Activity Data
| Compound | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Candida albicans | 250 | |
| Voriconazole | Candida albicans | 500 | |
| Other derivatives | Various bacteria | 12.5 - 250 |
Anticancer Activity
The imidazo[1,2-a]pyrimidine derivatives have also been investigated for their anticancer properties. In vitro studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl ring and the imidazo core significantly influence the biological activity of these compounds. For example, the introduction of electron-withdrawing groups on the phenyl ring enhances antimicrobial potency .
Table 2: Structure-Activity Relationship Insights
| Modification | Biological Activity | Effect |
|---|---|---|
| Electron-withdrawing groups | Increased antimicrobial activity | Positive |
| Alkyl substitutions | Enhanced cytotoxicity | Variable |
| Aromatic ring modifications | Altered binding affinity | Significant |
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in treating infections and cancer:
- Antifungal Study : A study evaluated the antifungal effects against Candida albicans, revealing that the compound exhibited significant growth inhibition with an MIC value of 250 µg/mL. This was further supported by docking studies showing favorable binding interactions with fungal enzymes .
- Anticancer Evaluation : In vitro assessments demonstrated that this compound could effectively induce apoptosis in various cancer cell lines. The mechanism involved modulation of apoptotic pathways and inhibition of key survival signaling cascades .
Q & A
Q. What are the common synthetic routes for N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves multi-step reactions starting with imidazo[1,2-a]pyrimidine derivatives. Key steps include:
- Cyclization : Formation of the imidazo-pyrimidine core using precursors like aminopyridines and α-haloketones under reflux conditions (DMF or acetonitrile) .
- Acetamide Coupling : Reaction of the intermediate aryl amine with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity products (>95%) . Optimization strategies include:
- Temperature control (60–100°C) to minimize side reactions.
- Catalytic use of Pd for cross-coupling steps to enhance regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Structural validation requires:
- NMR Spectroscopy : H and C NMR confirm the imidazo-pyrimidine core (δ 7.5–8.5 ppm for aromatic protons) and acetamide group (δ 2.1 ppm for CH) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ at m/z 281.31) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the fused-ring system .
Q. What in vitro assays are typically employed to evaluate the biological activity of this compound?
Common assays include:
- Kinase Inhibition Assays : Measure IC values against target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Antimicrobial Testing : Broth microdilution (MIC determination) against S. aureus or E. coli .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .
Advanced Research Questions
Q. How does this compound interact with protein kinases at the molecular level, and what structural features contribute to its inhibitory activity?
The imidazo-pyrimidine core mimics ATP’s adenine ring, enabling competitive binding to kinase ATP pockets. Critical interactions include:
- Hydrogen Bonding : Between the pyrimidine N3 and kinase hinge residues (e.g., Met793 in EGFR) .
- Hydrophobic Contacts : The 4-phenyl group occupies a hydrophobic cleft, enhancing binding affinity .
- Acetamide Flexibility : The side chain adopts multiple conformations, allowing adaptation to diverse kinase active sites .
Q. What strategies can resolve contradictory data between in vitro potency and in vivo efficacy observed in preclinical studies?
Discrepancies often arise from poor bioavailability or metabolic instability. Mitigation approaches include:
- Prodrug Design : Masking the acetamide group with hydrolyzable esters to improve solubility .
- Pharmacokinetic Profiling : LC-MS/MS analysis of plasma/tissue distribution to identify absorption barriers .
- Metabolite Identification : Hepatocyte incubation studies to detect rapid degradation pathways .
Q. How can structure-activity relationship (SAR) studies guide the optimization of derivatives for enhanced selectivity?
SAR strategies focus on:
- Imidazo-Pyrimidine Modifications : Introducing electron-withdrawing groups (e.g., Cl at position 7) boosts kinase selectivity by 3-fold .
- Phenyl Substituents : Fluorination at the 4-position reduces off-target binding (e.g., CYP450 inhibition) .
- Acetamide Variants : Replacing methyl with cyclopropyl enhances metabolic stability (t increased from 2.1 to 5.7 hrs) .
Q. What in vivo models are appropriate for assessing the therapeutic potential of this compound in oncology research?
- Xenograft Models : Subcutaneous implantation of HT-29 (colon cancer) or A549 (lung cancer) cells in nude mice to evaluate tumor growth inhibition .
- Orthotopic Models : For metastasis studies (e.g., intracardiac injection of PC-3 prostate cancer cells) .
- Toxicity Profiling : Repeated-dose studies in rodents (28 days) to monitor hepatorenal function .
Q. How do physicochemical properties (e.g., LogP, pKa) influence the pharmacokinetic profile of this compound?
Key property relationships include:
- LogP (2.8) : Moderate lipophilicity balances membrane permeability and solubility, but may require formulation with cyclodextrins for IV delivery .
- pKa (9.2) : High basicity leads to protonation in acidic environments (e.g., stomach), reducing oral bioavailability. Amorphous solid dispersions improve absorption .
- Polar Surface Area (85 Ų) : Limits blood-brain barrier penetration, minimizing CNS side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
